

# An In-Depth Technical Guide to the Spectroscopic Data of 2-(Benzylthio)aniline

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## Compound of Interest

Compound Name: 2-(Benzylthio)aniline

Cat. No.: B1266028

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Benzylthio)aniline**, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

## Spectroscopic Data Presentation

The structural elucidation of **2-(Benzylthio)aniline** is supported by the following spectroscopic data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-(Benzylthio)aniline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.24	m	4H	Aromatic H
7.19 - 7.12	m	3H	Aromatic H
6.72	d, J = 8.0 Hz	1H	Aromatic H
6.67 - 6.64	t, J = 7.5 Hz	1H	Aromatic H
4.19	br s	2H	-NH <sub>2</sub>
3.93	s	2H	-S-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 500 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-(Benzylthio)aniline**

Chemical Shift ( $\delta$ ) ppm	Assignment
147.6	C-NH <sub>2</sub>
137.4	Aromatic C
135.5	Aromatic C
129.1	Aromatic CH
127.9	Aromatic CH
127.4	Aromatic CH
126.1	Aromatic CH
117.5	Aromatic CH
116.5	Aromatic C
113.9	Aromatic CH
38.7	-S-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 125 MHz

Table 3: Predicted Infrared (IR) Absorption Data for **2-(Benzylthio)aniline**

While a specific experimental spectrum for **2-(Benzylthio)aniline** is not readily available in the cited literature, the following table outlines the expected characteristic absorption bands based on its functional groups and data from closely related structures.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3450 - 3300	Medium	N-H (Amine)	Asymmetric & Symmetric Stretching
3100 - 3000	Medium-Weak	C-H (Aromatic)	Stretching
2950 - 2850	Weak	C-H (Aliphatic)	Stretching
1620 - 1580	Medium	N-H (Amine)	Bending (Scissoring)
1600 - 1450	Medium-Strong	C=C (Aromatic)	Ring Stretching
1335 - 1250	Strong	C-N (Aromatic Amine)	Stretching
750 - 700	Strong	C-H (Aromatic)	Out-of-plane Bending
700 - 600	Weak-Medium	C-S (Thioether)	Stretching

Table 4: Mass Spectrometry (MS) Data for **2-(Benzylthio)aniline**

m/z	Ion	Method
215	[M] <sup>+</sup>	ESI

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of purified **2-(Benzylthio)aniline** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Gently agitate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to a height of about 4-5 cm.
- Cap the NMR tube securely.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR Acquisition:
  - The spectra are recorded on a 500 MHz NMR spectrometer.
  - For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a high signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## 2.2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
  - Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
  - Place a small drop of neat **2-(Benzylthio)aniline** (if liquid at room temperature) or a small amount of the solid onto the ATR crystal.
  - If solid, use the press to ensure good contact between the sample and the crystal.
- Spectral Acquisition:
  - Record a background spectrum of the empty ATR crystal.

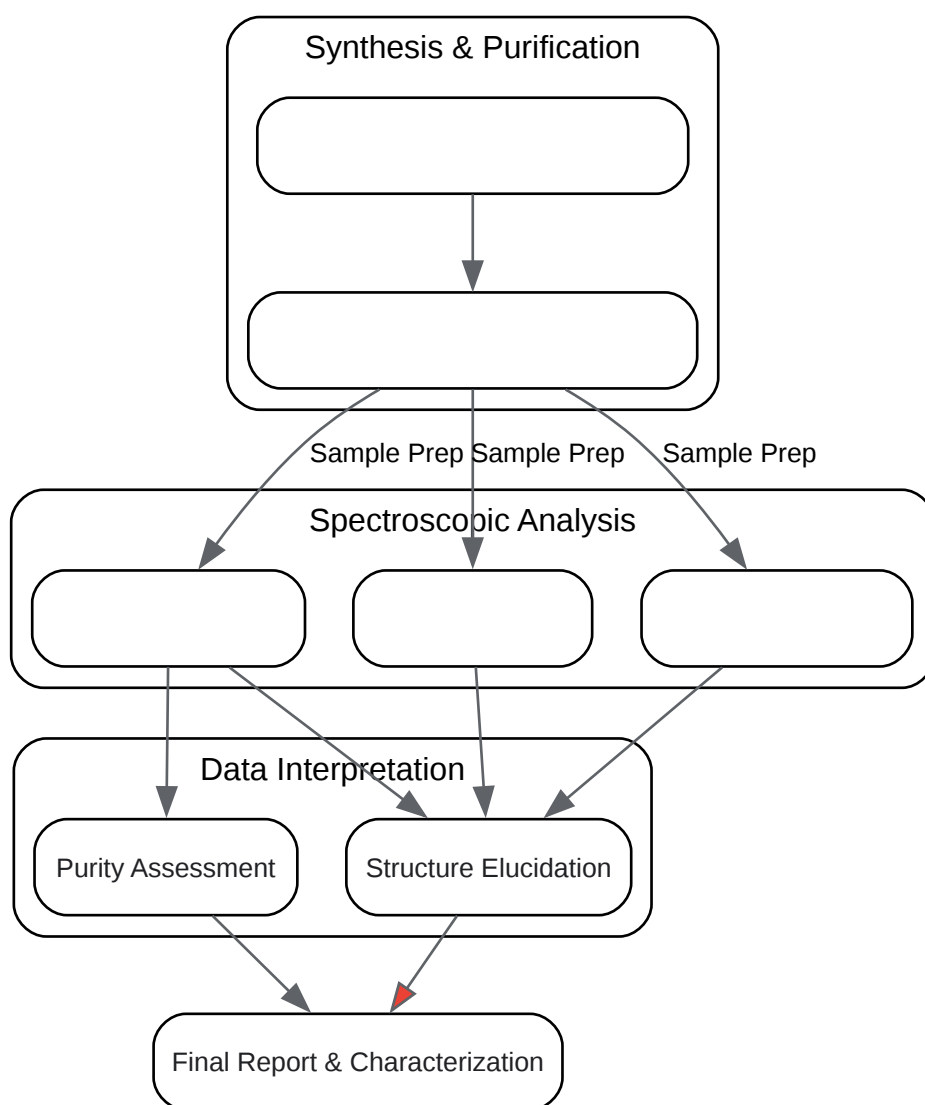
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

### 2.3. Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **2-(Benzylthio)aniline** in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).
  - Further dilute the stock solution to a final concentration of approximately 10  $\mu\text{g/mL}$ .
  - If necessary, filter the solution through a 0.2  $\mu\text{m}$  syringe filter.
- Data Acquisition (Electrospray Ionization - ESI):
  - The analysis is performed on a mass spectrometer equipped with an ESI source.
  - The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.
  - The mass spectrum is acquired in positive ion mode to observe the molecular ion  $[\text{M}]^+$  or the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - The instrument is calibrated using a known standard to ensure mass accuracy.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **2-(Benzylthio)aniline**.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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